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molecular formula C12H12F3NO7S B8351344 Diethyl 4-trifluoromethylsulfono-2,6-pyridinedicarboxylate

Diethyl 4-trifluoromethylsulfono-2,6-pyridinedicarboxylate

Cat. No. B8351344
M. Wt: 371.29 g/mol
InChI Key: DIJYSHNAPSHDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163736B2

Procedure details

To a cooled (0° C.) solution of chelidamic acid diethyl ester (Chaubet, F.; Nguyen van duong, M.; Gref, A.; Courtieu, J.; Crumbliss, A. L.; Gaudemer, A. Tetrahedron Lett. 1990, 31(40), 5729-5732) (3.5 g) in pyridine (35 mL), was added dropwise trifluoromethanesulfonyl chloride (2.6 mL). The reaction was then stirred at room temperature for 3 hours. Water and ethyl acetate were added. The layers were separated, and the aqueous layer was extracted twice ethyl acetate. The combined organic solutions were dried over magnesium sulfate, and concentrated in vacuo to a residue. The residue was purified by silica gel chromatography (Merck SuperVarioPrep 90g column, Si60 15-40μm), eluted with dichloromethane to give 4-trifluoromethanesulfonyloxy-pyridine-2,6-dicarboxylic acid diethyl ester (4.2g).
[Compound]
Name
chelidamic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3](Cl)(=[O:5])=[O:4].[OH2:9].[C:10]([O:13][CH2:14][CH3:15])(=[O:12])[CH3:11].[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18]C=1>>[CH2:14]([O:13][C:10]([C:11]1[CH:18]=[C:19]([O:4][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:9])=[O:5])[CH:20]=[C:21]([C:10]([O:13][CH2:14][CH3:15])=[O:12])[N:16]=1)=[O:12])[CH3:15]

Inputs

Step One
Name
chelidamic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Name
Quantity
35 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was then stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (Merck SuperVarioPrep 90g column, Si60 15-40μm)
WASH
Type
WASH
Details
eluted with dichloromethane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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